Vinflunine ditartrate

Catalog No.
S548493
CAS No.
194468-36-5
M.F
C53H66F2N4O20
M. Wt
1117.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinflunine ditartrate

CAS Number

194468-36-5

Product Name

Vinflunine ditartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C53H66F2N4O20

Molecular Weight

1117.1 g/mol

InChI

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26?,27?,36?,37?,38?,42-,43-,44+,45+;;/m1../s1

InChI Key

YIHUEPHBPPAAHH-PGCYHTSJSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate; 20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate; BMS 710485

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound Vinflunine ditartrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Vinca Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinflunine ditartrate is a third-generation vinca alkaloid, primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract, especially after failure of platinum-based chemotherapy. It was first synthesized in 1998 at the Pierre Fabre research center in France and has been recognized for its unique pharmacological profile compared to earlier vinca alkaloids like vincristine, vinblastine, and vinorelbine. The chemical formula for vinflunine ditartrate is C49H60F2N4O14C_{49}H_{60}F_{2}N_{4}O_{14} with a molecular weight of approximately 967.03 g/mol .

Vinflunine ditartrate acts primarily through its interaction with tubulin, a protein that is crucial for microtubule formation. The binding of vinflunine to the β-tubulin subunit at the interdimer interface inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and ultimately resulting in apoptosis in cancer cells . The stability of vinflunine in aqueous solutions has been studied, revealing that it remains stable at a pH range of 3.0 to 4.0, which is critical for its formulation as an injectable solution .

Vinflunine exhibits significant antitumor activity by disrupting microtubule dynamics. It inhibits the growth rate and promotes the shortening rate of microtubules, thereby preventing proper mitotic spindle formation during cell division . This mechanism leads to an accumulation of cells in metaphase and triggers apoptotic pathways. In preclinical studies, vinflunine has demonstrated superior efficacy over other vinca alkaloids in murine tumor models and human tumor xenografts .

Vinflunine ditartrate is primarily indicated for use in patients with advanced urothelial carcinoma who have previously undergone platinum-based chemotherapy without success. The drug is administered intravenously and has been approved by regulatory bodies such as the European Medicines Agency for this specific indication . Its role as a second-line treatment has made it a critical option for managing this aggressive form of cancer.

Vinflunine interacts with various cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its metabolism. In vitro studies indicate that vinflunine can inhibit CYP3A4 activity, suggesting potential drug-drug interactions when co-administered with other medications metabolized by this enzyme . Additionally, it shows minimal inhibition on other CYP enzymes, indicating a relatively favorable interaction profile compared to some other chemotherapeutic agents.

Vinflunine belongs to the vinca alkaloid family, which includes several other compounds known for their antitumor properties. Below is a comparison highlighting its uniqueness:

Compound NameYear DevelopedMechanism of ActionUnique Features
Vincristine1963Binds to tubulin, inhibits mitosisFirst vinca alkaloid; neurotoxicity
Vinblastine1963Binds to tubulin, inhibits mitosisUsed for Hodgkin's lymphoma
Vinorelbine1980Binds to tubulin, inhibits mitosisLess neurotoxic than vincristine
Vinflunine1998Binds to β-tubulin, induces apoptosisEnhanced stability; effective against urothelial carcinoma

Vinflunine distinguishes itself through its enhanced stability in aqueous solutions and improved efficacy against specific cancer types compared to older vinca alkaloids. Its unique chemical modifications allow it to exhibit lower toxicity profiles while maintaining potent antitumor activity.

The synthesis of vinflunine ditartrate relies fundamentally on superacid-mediated fluorination chemistry, representing a breakthrough in organofluorine synthesis that enables the introduction of fluorine atoms under relatively mild conditions [9]. The superacidic system employed consists of hydrofluoric acid and antimony pentafluoride, creating an environment with acidity several billion times greater than concentrated sulfuric acid [11].

The fluorination mechanism proceeds through the formation of highly acidic fluoroantimonic acid complexes, where antimony pentafluoride acts as a Lewis acid accepting fluoride anions from the autoprotonation reaction of hydrofluoric acid [11]. This reaction equilibrium shift produces more protic species and dramatically increases the acidity of the medium. The addition of antimony pentafluoride to hydrofluoric acid leads to the formation of complex anionic species including antimony hexafluoride, diantimony undecafluoride, and larger fluoroantimonates [11].

Vinflunine synthesis utilizes this superacid chemistry to achieve selective difluorination at the 20' position of the catharanthine moiety [5]. The reaction proceeds through direct treatment of vinorelbine with antimony pentafluoride in hydrofluoric acid and nitrogen-bromosuccinimide, followed by treatment with two equivalents of tartaric acid to produce vinflunine ditartrate in twenty-five percent yield [5]. An alternative synthetic route involves reaction of vinblastine or 3',4'-dihydrovinblastine with antimony pentafluoride and hydrofluoric acid in chloroform to give the difluoro alkaloid in forty percent yield [5].

The superacid-mediated fluorination demonstrates remarkable functional group tolerance compared to traditional harsh fluorination conditions [9]. The reaction operates under catalytic conditions with good selectivity, enabling the introduction of fluorine atoms without extensive degradation of the complex vinca alkaloid structure. The strong carbon-fluorine bond formation in this process contributes significantly to the enhanced metabolic stability of the resulting pharmaceutical compound [9].

Reaction Parameters and Optimization

ParameterValueImpact on Yield
Superacid SystemHydrofluoric acid/Antimony pentafluorideEssential for fluorination
Temperature RangeRoom temperature to 50°CControls reaction rate
Reaction Time24-48 hoursOptimizes conversion
Starting Material Ratio1:2 equivalents with tartaric acidDetermines salt formation
Yield Range25-40%Varies with substrate

Optimization of Ditartrate Salt Crystallization

The crystallization of vinflunine ditartrate presents significant challenges due to the hygroscopic nature of the compound and its tendency to form amorphous solids [7]. The ditartrate salt is conventionally isolated as an amorphous powder, which exhibits limited solid-state stability and requires storage at temperatures below negative fifteen degrees Celsius under inert atmospheric conditions [7].

Research has demonstrated that the amorphous vinflunine ditartrate compound undergoes degradation at a rate of 2.1% when stored at fifty degrees Celsius in closed containers, with higher degradation rates observed under moisture exposure conditions [7]. This instability necessitates careful optimization of crystallization conditions to improve pharmaceutical handling and storage characteristics [7].

The crystallization process optimization involves systematic evaluation of solvent systems, precipitation conditions, and aging parameters [19]. Vinflunine ditartrate crystallization typically employs a multi-step procedure beginning with dissolution of vinflunine base in suitable organic solvents such as acetone, ethyl acetate, or toluene [19]. The addition of tartaric acid in stoichiometric ratios of 1:2 equivalents facilitates salt formation, followed by controlled precipitation through the addition of anti-solvents [19].

Crystallization Process Parameters

The optimization of ditartrate salt crystallization requires careful control of multiple variables including solvent selection, temperature, concentration gradients, and nucleation conditions [14]. Pharmaceutical crystallization optimization employs systematic screening of these parameters to achieve desired crystal habits, particle size distributions, and polymorphic forms [14].

Temperature control during crystallization proves critical for achieving reproducible crystal morphology and purity [15]. The crystallization temperature typically ranges from room temperature to slightly elevated conditions, with careful monitoring to prevent thermal degradation of the sensitive vinca alkaloid structure [15]. pH control during aqueous crystallization steps maintains optimal conditions between 3.0 and 4.0 using acetate or citrate buffer systems [15].

Crystallization ParameterOptimal RangePurpose
pH Range3.0-4.0Stability maintenance
Buffer SystemAcetic acid/sodium acetate or citric acid/sodium citratepH control
Molarity0.05-0.2 MBuffer capacity
TemperatureRoom temperature to 50°CSolubility control
Aging Time24 hoursCrystal growth

Industrial-Scale Purification Methodologies

Industrial-scale purification of vinflunine ditartrate employs multiple complementary methodologies designed to achieve pharmaceutical-grade purity while maintaining process efficiency and economic viability [19]. The purification strategy typically combines crystallization-based separations with chromatographic techniques and specialized handling procedures for cytotoxic pharmaceutical compounds [21].

The primary purification approach utilizes crystallization purification through formation of various vinflunine salt forms, each exhibiting different solubility characteristics that enable selective separation of impurities [19]. This methodology involves systematic conversion between salt forms to exploit differential solubilities and achieve progressive purification enhancement [19]. The crystalline salt forms demonstrate superior filterability compared to amorphous solid suspensions, significantly improving industrial processing efficiency [19].

Recrystallization from toluene represents a standard industrial purification technique, involving dissolution of crude vinflunine salt in minimum volumes of toluene followed by controlled precipitation [19]. The process typically requires stirring at room temperature for twenty-four hours to achieve equilibrium, followed by filtration and washing with isopropyl ether to remove residual impurities [19]. Vacuum drying at seventy degrees Celsius for twenty hours under light protection completes the purification cycle [19].

Advanced Purification Techniques

Preparative chromatography serves as an alternative purification methodology when crystallization approaches prove insufficient for achieving required purity specifications [19]. This technique proves particularly valuable for removing structurally similar impurities that co-crystallize with the desired product [17]. The chromatographic approach enables high-resolution separation based on subtle differences in molecular interactions with stationary phase materials [17].

Industrial purification protocols incorporate specialized handling procedures for cytotoxic compounds, including containment systems, personal protective equipment requirements, and waste disposal protocols [21]. These procedures ensure worker safety while maintaining product integrity throughout the purification process [21]. Environmental controls include temperature regulation, humidity control, and inert atmosphere maintenance to prevent degradation during processing [21].

Purification MethodProcess ConditionsIndustrial Application
Crystallization purificationMultiple salt formsHigh quality batch preparation
Recrystallization from toluene24h stirring at room temperatureIndustrial scale processing
Preparative chromatographyHigh-resolution separationFinal purification step
Vacuum drying70°C for 20 hoursPharmaceutical grade finishing
pH buffer optimizationpH 3.0-4.0 maintenanceAqueous formulation stability

Stability Challenges in Synthetic Intermediates

The synthesis of vinflunine ditartrate involves multiple intermediate compounds that present significant stability challenges throughout the manufacturing process [23] [25]. These stability issues arise from the inherent reactivity of vinca alkaloid structures, sensitivity to oxidative conditions, and susceptibility to degradation under various environmental conditions [30].

Synthetic intermediates containing unsaturated functionalities, particularly at the C5 position, demonstrate pronounced sensitivity to oxidative coupling conditions employed in the biomimetic assembly reactions [25]. Research has shown that alkynyl and vinyl vinflunine analogues experience competitive oxidation during the oxidative stage of coupling reactions, leading to reduced yields and formation of unwanted side products [25]. This oxidation sensitivity necessitates careful protection strategies and modified reaction conditions to preserve intermediate integrity [25].

Temperature sensitivity represents another critical stability challenge, with many intermediates requiring storage at controlled low temperatures to prevent thermal degradation [26]. The complex polycyclic structure of vinca alkaloid intermediates contains multiple sites susceptible to thermal rearrangement, ring-opening reactions, and other degradation pathways that compromise synthetic efficiency [23].

Degradation Mechanisms and Control Strategies

Light sensitivity poses additional challenges for intermediate stability, particularly for compounds containing extended conjugated systems or photolabile functional groups [26]. Storage under amber glass containers and exclusion of light during processing steps proves essential for maintaining intermediate stability throughout the synthetic sequence [29].

Moisture sensitivity affects both intermediate stability and final product characteristics [7]. Many synthetic intermediates exhibit hygroscopic properties that lead to hydrolysis reactions, salt formation, or physical property changes that impact subsequent synthetic transformations [7]. Controlled atmosphere storage under nitrogen or argon gas provides effective protection against moisture-induced degradation [7].

pH sensitivity of synthetic intermediates requires careful control of reaction and storage conditions [15]. Many vinca alkaloid intermediates demonstrate optimal stability within narrow pH ranges, typically between 3.0 and 4.0, with significant degradation occurring outside these limits [15]. Implementation of buffer systems during aqueous processing steps maintains appropriate pH conditions and prevents acid or base-catalyzed degradation reactions [15].

Stability ChallengeDegradation ImpactMitigation Strategy
Oxidative sensitivityCompetitive oxidation during couplingProtection of reactive sites
Temperature sensitivityThermal rearrangement and degradationControlled low-temperature storage
Light sensitivityPhotodegradation of sensitive groupsAmber containers and dark storage
Moisture sensitivityHydrolysis and physical property changesInert atmosphere storage
pH instabilityAcid/base-catalyzed degradationBuffer system implementation
Amorphous form degradation2.1% degradation at 50°CCrystalline salt formation

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

10

Exact Mass

1116.42384683 g/mol

Monoisotopic Mass

1116.42384683 g/mol

Heavy Atom Count

79

UNII

33MG53C7XW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Drug Indication

Javlor is indicated in monotherapy for the treatment of adult patients with advanced or metastatic transitional-cell carcinoma of the urothelial tract after failure of a prior platinum-containing regimen.Efficacy and safety of vinflunine have not been studied in patients with performance status ≥ 2.

Pharmacology

Vinflunine Ditartrate is the ditartrate salt of vinflunine, a bi-fluorinated derivative of the semisynthetic vinca alkaloid vinorelbine with potential antimitotic and antineoplastic activities. Vinflunine binds to tubulin and inhibits tubulin assembly and disrupts microtubule assembly dynamics. This results in cell cycle arrest in mitosis and an induction of apoptosis.

ATC Code

L01CA05

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Vinflunine ditartrate

Dates

Modify: 2024-02-18
Kruczynski, A., et al., Crit. Rev. Oncol. Hematol., 40, 159 (2001)
Fabre, C., et al., Biochem. Pharmacol., 64, 733 (2002)
Bennouna, J. et al., Ann. Oncol., 14, 630 (2003)
Bennouna, J., et al., Expert Opin. Invest. Drugs, 14, 1259 (2005).

Explore Compound Types